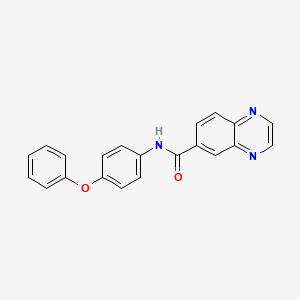

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

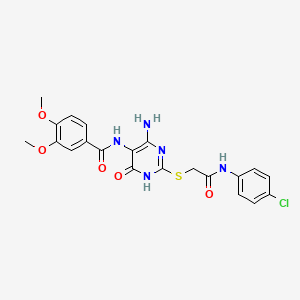

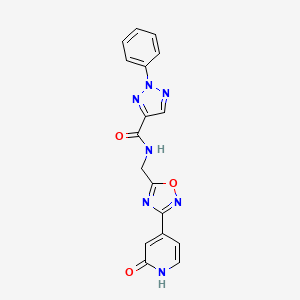

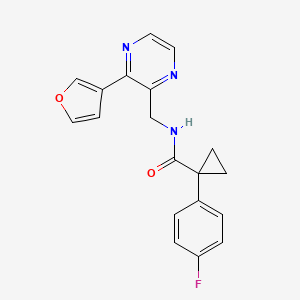

“N-(4-phenoxyphenyl)quinoxaline-6-carboxamide” is a chemical compound with the molecular formula C21H15N3O2 and a molecular weight of 341.37. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Quinoxaline derivatives, including “N-(4-phenoxyphenyl)quinoxaline-6-carboxamide”, can be synthesized through the functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . The structures of the obtained compounds are established based on their spectral data and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-(4-phenoxyphenyl)quinoxaline-6-carboxamide” consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused to a pyrazine ring.Chemical Reactions Analysis

Quinoxaline derivatives, including “N-(4-phenoxyphenyl)quinoxaline-6-carboxamide”, are synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified, demonstrating strong diuretic properties which could be used as a new hypertension remedy. The study of these modifications reveals differences in crystal packing and potential implications for pharmaceutical formulations (Shishkina et al., 2018).

Applications in Polymer Science

Diphenylquinoxaline-containing monomers were polymerized to form hyperbranched aromatic polyamides, showcasing distinct physical and chemical properties. These polymers' unique behavior in initiating room-temperature radical polymerization of bismaleimide highlights their importance in developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).

Incorporation in Polyamides

A new quinoxaline moiety containing aromatic diamine was synthesized and used to prepare new polyamides, demonstrating excellent thermal stability and solubility in polar aprotic solvents. These polyamides show potential for advanced material applications due to their high glass transition temperatures and amorphous nature (Patil et al., 2011).

Antimicrobial Activities

Quinoxaline derivatives, including N-(4-phenoxyphenyl)quinoxaline-6-carboxamide, have been studied for their antimicrobial activities. A series of quinoxaline 1,4-di-N-oxides demonstrated significant antibacterial and antifungal activities, highlighting their potential as leads for new antimicrobial agents (Soliman, 2013).

Antitumor and Antibacterial Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and showed in vitro antituberculosis activity. The study indicates that the antituberculosis activity depends on the substituents in the carboxylate group, suggesting a promising direction for designing new antitubercular agents (Jaso et al., 2005).

Mechanism of Action

Target of Action

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been shown to exhibit a wide range of pharmacological properties . For instance, a similar compound, 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Biochemical Pathways

Quinoxaline derivatives have been found to interact with various biochemical pathways, leading to a wide range of pharmacological effects .

Result of Action

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological effects .

properties

IUPAC Name |

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-21(15-6-11-19-20(14-15)23-13-12-22-19)24-16-7-9-18(10-8-16)26-17-4-2-1-3-5-17/h1-14H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJJWXDXEJFCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)

![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)